REACTION_CXSMILES
|
[CH2:1]([OH:4])[C:2]#[CH:3].N1C=CN=C1.[CH3:10][C:11]([Si:14](Cl)([CH3:16])[CH3:15])([CH3:13])[CH3:12].O>CN(C=O)C>[C:11]([Si:14]([CH3:16])([CH3:15])[O:4][CH2:1][C:2]#[CH:3])([CH3:13])([CH3:12])[CH3:10]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
21.85 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Resulting
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
WAIT
|
Details
|
at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with 20% ethyl acetate/hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain crude material which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OCC#C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.5 g | |
YIELD: PERCENTYIELD | 32.9% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |